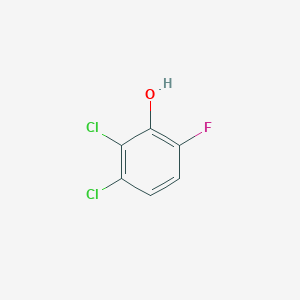

2,3-Dichloro-6-fluorophenol

描述

2,3-Dichloro-6-fluorophenol (CAS 886497-60-5) is a halogenated phenolic compound with the molecular formula C₆H₃Cl₂FO and a molecular weight of 180.99 g/mol . Its structure features two chlorine atoms at positions 2 and 3, a fluorine atom at position 6, and a hydroxyl group at position 1 (phenolic ring numbering). This compound is classified under UN3261 (corrosive liquids) and carries hazard codes H314 (causes severe skin burns and eye damage) and H411 (toxic to aquatic life with long-lasting effects) . It is primarily used in pharmaceutical and agrochemical synthesis as a reactive intermediate due to its electron-withdrawing substituents, which enhance its reactivity in nucleophilic substitution reactions .

属性

IUPAC Name |

2,3-dichloro-6-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2FO/c7-3-1-2-4(9)6(10)5(3)8/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZXPXPRCGLXRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402914 | |

| Record name | 2,3-Dichloro-6-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886497-60-5 | |

| Record name | 2,3-Dichloro-6-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-6-fluorophenol can be achieved through several methods. One common approach involves the use of 2,6-dichloro-3-fluoroacetophenone as a starting material. This compound is reduced using sodium borohydride, followed by a reaction with phthalic anhydride to obtain a half-ester. The half-ester is then resolved using s-methylbenzylamine and deprotected by hydrolyzing to remove phthalic acid, yielding the target product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production .

化学反应分析

Types of Reactions

2,3-Dichloro-6-fluorophenol undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the phenol ring.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, which facilitate the substitution of chlorine or fluorine atoms.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted phenols, while oxidation and reduction can yield different oxidized or reduced derivatives .

科学研究应用

Pharmaceutical Applications

2,3-Dichloro-6-fluorophenol has been investigated for its potential as an intermediate in the synthesis of various pharmaceuticals. Its fluorinated structure is particularly valuable in medicinal chemistry due to the unique electronic properties imparted by fluorine substitution.

Case Study: Antiviral Agents

Research has indicated that halogenated phenols can exhibit antiviral activity. For instance, derivatives of this compound have been synthesized and tested against viral pathogens. Studies show that such compounds can inhibit viral replication through interference with viral enzymes or host cell processes .

Environmental Chemistry

In environmental studies, this compound is examined for its role as a disinfection byproduct (DBP) in chlorinated drinking water. DBPs are formed when chlorine reacts with organic matter in water sources, leading to potential health risks.

Health Impact Assessment

A comprehensive study assessed the health impacts of DBPs, including those derived from chlorinated phenolic compounds like this compound. It was found that long-term exposure to certain DBPs is associated with increased cancer risks and reproductive issues . This highlights the importance of monitoring such compounds in water supplies.

Synthesis of Fluorinated Compounds

The compound serves as a precursor for synthesizing other fluorinated organic compounds. Its reactivity allows for further modifications that enhance the biological activity or stability of the resulting products.

Synthetic Pathways

Various synthetic routes have been developed to produce this compound efficiently. Notable methods include:

- Electrophilic Aromatic Substitution : Utilizing chlorination and fluorination reactions to introduce halogen substituents onto the aromatic ring.

- Reactions with Fluorinating Agents : Employing reagents like diethylaminosulfur trifluoride (DAST) to achieve selective fluorination under mild conditions .

Toxicological Considerations

Due to its halogenated nature, this compound poses certain toxicity risks. Safety data sheets indicate that it can cause skin irritation and serious eye damage upon contact . Proper handling and safety protocols are essential when working with this compound.

Toxicity Profile

| Toxicity Type | Description |

|---|---|

| Skin Irritation | Causes irritation; protective gear recommended |

| Eye Damage | Can cause serious eye irritation; safety goggles required |

| Environmental Impact | Potentially harmful if released into ecosystems |

作用机制

The mechanism of action of 2,3-Dichloro-6-fluorophenol involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing groups (chlorine and fluorine) on the phenol ring can influence its reactivity and interactions with other molecules. These interactions can affect various biological processes, making it a compound of interest in medicinal chemistry .

相似化合物的比较

2,6-Dichloro-4-fluorophenol (CAS 392-71-2)

- Molecular Formula: C₆H₃Cl₂FO (identical to 2,3-Dichloro-6-fluorophenol).

- Structural Differences : Chlorine atoms at positions 2 and 6, fluorine at position 3.

- Physical Properties :

- Hazards : Shares identical hazard codes (H314, H411) due to similar halogen substitution patterns .

- Applications : Used in fluorinated polymer synthesis and as a precursor for herbicides .

2-Chloro-6-fluoro-3-methylphenol (CAS 261762-90-7)

- Molecular Formula : C₇H₆ClFO.

- Structural Differences : Methyl group at position 3, chlorine at position 2, fluorine at position 4.

- Key Properties: Molecular Weight: 160.57 g/mol (lower than this compound due to fewer halogens). Reactivity: The methyl group reduces electrophilicity compared to dichloro derivatives, making it less reactive in substitution reactions .

- Applications : Intermediate in specialty chemical synthesis, particularly for fragrances and dyes .

6-Amino-2,3-difluorophenol (CAS 115551-33-2)

- Molecular Formula: C₆H₅F₂NO.

- Structural Differences: Amino group at position 6, fluorine atoms at positions 2 and 3.

- Applications : Used in biomedical research for fluorescent probe development .

Data Table: Comparative Analysis

Research Findings and Key Differences

Halogen Position Effects: The position of chlorine and fluorine significantly impacts reactivity. For example, this compound’s chlorine atoms at positions 2 and 3 create steric hindrance, reducing its solubility in polar solvents compared to 2,6-Dichloro-4-fluorophenol . Fluorine at position 6 (vs. 4 in 2,6-Dichloro-4-fluorophenol) alters electronic distribution, making the former more reactive in electrophilic aromatic substitution .

Amino-substituted derivatives (e.g., 6-Amino-2,3-difluorophenol) introduce nitrogen-based risks absent in purely halogenated compounds .

Industrial Relevance: this compound is favored in pharmaceutical synthesis for its balanced reactivity and stability, whereas 2,6-Dichloro-4-fluorophenol’s higher melting point makes it suitable for solid-phase reactions .

生物活性

2,3-Dichloro-6-fluorophenol (DCFP) is a halogenated phenolic compound that has garnered attention for its diverse biological activities. This article delves into its chemical properties, biological effects, and potential applications in various fields such as medicine and environmental science.

DCFP is characterized by the presence of two chlorine atoms and one fluorine atom on the phenolic ring. Its chemical structure can be represented as follows:

The electron-withdrawing nature of the chlorine and fluorine substituents enhances its reactivity, allowing it to participate in various chemical reactions, including nucleophilic substitutions and redox processes.

Antioxidant Activity

Research has indicated that DCFP exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress which can lead to cellular damage. DCFP's ability to scavenge free radicals contributes to its potential protective effects against various diseases linked to oxidative stress .

Antimicrobial Activity

DCFP has been tested for its antimicrobial properties against a range of pathogens. Studies have shown that it possesses notable activity against both bacterial and fungal strains. For instance, it has demonstrated effectiveness against:

- Staphylococcus aureus (MIC = 1.25 mg/mL)

- Klebsiella pneumoniae (MIC = 0.625 mg/mL)

- Candida albicans (MIC = 0.156 mg/mL)

These findings suggest that DCFP could be explored as a potential antimicrobial agent .

Anticancer Potential

The anticancer activity of DCFP has also been a focus of research. It has been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways such as the phosphoinositide 3-kinase (PI3K) pathway. In vitro studies have indicated that DCFP can inhibit cell proliferation in several cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment .

The biological activity of DCFP is largely attributed to its structural features, particularly the halogen substituents which influence its interaction with biological targets. The compound's mechanism of action includes:

- Interaction with DNA : DCFP may bind to DNA and interfere with replication processes.

- Modulation of Enzyme Activity : It can inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer effects.

- Antioxidant Mechanisms : By scavenging reactive oxygen species (ROS), DCFP may reduce oxidative damage in cells .

Case Studies

Several studies have investigated the biological effects of DCFP:

- Antioxidant Study : A study demonstrated that DCFP significantly reduced lipid peroxidation in cellular models, indicating strong antioxidant activity.

- Antimicrobial Efficacy : In a comparative study, DCFP was found to be more effective than traditional antibiotics against certain resistant strains of bacteria.

- Cancer Cell Line Testing : Research involving various cancer cell lines showed that DCFP reduced cell viability significantly at concentrations as low as 10 µM, with IC50 values indicating potent anticancer properties.

Summary Table of Biological Activities

| Biological Activity | Test Organism / Cell Line | MIC/IC50 Value |

|---|---|---|

| Antioxidant | Various cellular models | Effective at low concentrations |

| Antimicrobial | Staphylococcus aureus | 1.25 mg/mL |

| Klebsiella pneumoniae | 0.625 mg/mL | |

| Candida albicans | 0.156 mg/mL | |

| Anticancer | HepG-2 (liver cancer) | IC50 = 22.5 µg/mL |

| HCT-116 (colon cancer) | IC50 = 15.4 µg/mL |

常见问题

Basic Research Questions

Q. What analytical methods are recommended for quantifying 2,3-Dichloro-6-fluorophenol in environmental samples?

- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is commonly used for quantification, with calibration standards prepared at concentrations such as 2–4 µg/mL, as demonstrated in chlorophenol analysis . Gas chromatography-mass spectrometry (GC-MS) is recommended for confirmatory analysis, particularly when distinguishing between structurally similar halogenated phenols. Sample preparation should include solid-phase extraction (SPE) using C18 cartridges to minimize matrix interference.

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is required if ventilation is inadequate .

- Storage: Store in a cool, dry place away from oxidizers and acids. Use secondary containment to prevent leaks .

- Waste Management: Collect all waste in labeled, chemically resistant containers. Collaborate with certified waste disposal services to ensure compliance with hazardous waste regulations (e.g., EPA guidelines) .

Q. How can researchers synthesize this compound derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer: Electrophilic aromatic substitution (EAS) is a primary method. For example, fluorination of 2,3-dichlorophenol using Selectfluor™ under anhydrous conditions at 80°C yields the target compound. Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization in ethanol/water mixtures .

Advanced Research Questions

Q. How can contradictory data on the environmental persistence of this compound be resolved?

- Methodological Answer:

- Data Triangulation: Cross-validate results using multiple analytical techniques (e.g., HPLC, GC-MS, and LC-QTOF) to confirm detection limits and degradation byproducts .

- Literature Reconciliation: Apply systematic screening of peer-reviewed studies (e.g., PubMed, TOXCENTER) using inclusion criteria such as experimental conditions (pH, temperature) and sample matrices (soil vs. water) to identify context-specific discrepancies .

- Controlled Replication: Design experiments under standardized OECD guidelines to isolate variables (e.g., microbial activity, UV exposure) contributing to degradation rate variations .

Q. What experimental strategies are effective for studying the metabolic pathways of this compound in mammalian systems?

- Methodological Answer:

- In Vitro Models: Use hepatic microsomal fractions (e.g., rat S9 fractions) to identify phase I metabolites via cytochrome P450-mediated oxidation. Monitor metabolite formation using LC-MS/MS with collision-induced dissociation (CID) .

- Isotopic Labeling: Synthesize deuterated analogs (e.g., ²H-2,3-Dichloro-6-fluorophenol) to track metabolic fate in vivo. Compare pharmacokinetic profiles using radiolabeled (¹⁴C) compounds in rodent studies .

Q. How does the electronic configuration of this compound influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer:

- Computational Modeling: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distributions and predict reactive sites. Compare with experimental kinetic data from reactions with nucleophiles (e.g., hydroxide, amines) .

- Spectroscopic Analysis: Use ¹⁹F NMR to monitor reaction intermediates, leveraging the fluorine atom’s sensitivity to electronic environment changes .

Q. What mechanisms underlie the acute toxicity of this compound in aquatic organisms?

- Methodological Answer:

- Whole-Organism Assays: Conduct 96-hour LC₅₀ tests on Daphnia magna or zebrafish embryos, adhering to OECD Test No. 203. Measure biomarkers like glutathione depletion and lipid peroxidation to assess oxidative stress .

- Transcriptomic Profiling: Use RNA-seq to identify differentially expressed genes in exposed organisms, focusing on detoxification pathways (e.g., CYP450, glutathione-S-transferase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。